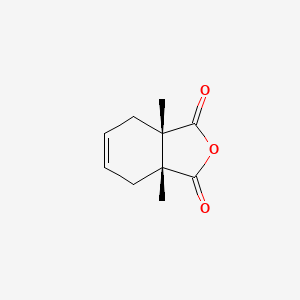
(3AR,7AS)-3A,7A-Dimethyl-3A,4,7,7A-tetrahydro-2-benzofuran-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3AR,7AS)-3A,7A-Dimethyl-3A,4,7,7A-tetrahydro-2-benzofuran-1,3-dione is an organic compound with a complex structure that includes a benzofuran ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3AR,7AS)-3A,7A-Dimethyl-3A,4,7,7A-tetrahydro-2-benzofuran-1,3-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a cyclohexyl aziridine with a dialkyl malonate, followed by decarbonylation and conversion to the desired product . The reaction conditions often require the use of solvents like chloroform, dichloromethane, and methanol, and may involve catalysts to facilitate the process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
(3AR,7AS)-3A,7A-Dimethyl-3A,4,7,7A-tetrahydro-2-benzofuran-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups within the molecule that are reactive under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
(3AR,7AS)-3A,7A-Dimethyl-3A,4,7,7A-tetrahydro-2-benzofuran-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced composites
Mecanismo De Acción
The mechanism of action of (3AR,7AS)-3A,7A-Dimethyl-3A,4,7,7A-tetrahydro-2-benzofuran-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes within cells. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- (3aR,7aS)-rel-2-Boc-5-hydroxy-octahydro-2H-isoindole
- (3aR,7aS)-Hexahydro-1H-isoindole-1,3(2H)-dione
- (3aR,7aS)-4-Methyloctahydro-5H-inden-5-one
Uniqueness
(3AR,7AS)-3A,7A-Dimethyl-3A,4,7,7A-tetrahydro-2-benzofuran-1,3-dione stands out due to its unique benzofuran ring system and the specific stereochemistry of its substituents
Propiedades
Fórmula molecular |
C10H12O3 |
|---|---|
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
(3aS,7aR)-3a,7a-dimethyl-4,7-dihydro-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C10H12O3/c1-9-5-3-4-6-10(9,2)8(12)13-7(9)11/h3-4H,5-6H2,1-2H3/t9-,10+ |
Clave InChI |
DAOMSNDIQMNLKH-AOOOYVTPSA-N |
SMILES isomérico |
C[C@]12CC=CC[C@]1(C(=O)OC2=O)C |
SMILES canónico |
CC12CC=CCC1(C(=O)OC2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-dimethyl-4-[(2-methyl-4-nitrophenyl)diazenyl]aniline](/img/structure/B11949354.png)


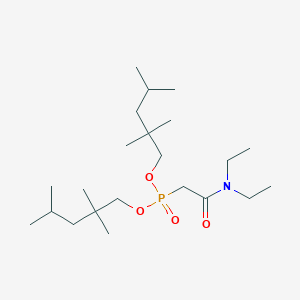
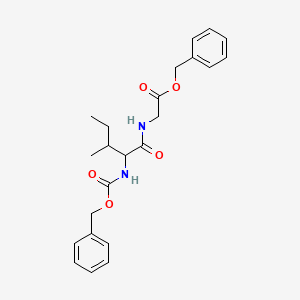



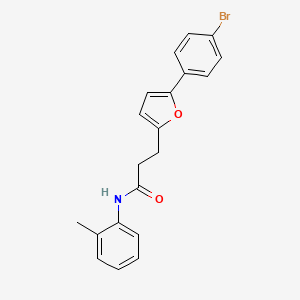


![1,4,5,6,7,16,17,18,19,19,20,20-Dodecachloro-12-methylhexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene-11-sulfonic acid](/img/structure/B11949395.png)
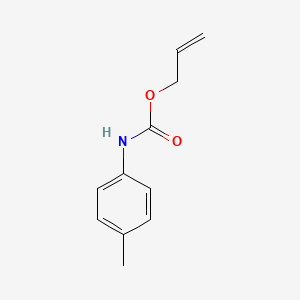
![Methyl 3-benzylsulfanyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate](/img/structure/B11949419.png)
